molecular formula C13H11FN2O4S B11025938 4-fluoro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

4-fluoro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Cat. No.: B11025938
M. Wt: 310.30 g/mol
InChI Key: RESDUXJRTXMHFY-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide: is a chemical compound with the following properties:

    Molecular Formula: CHFNOS

    CAS Number: 1766-58-1

    Molecular Weight: 296.279 g/mol

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the introduction of a fluorine atom and a nitro group onto a benzene ring. Specific synthetic routes may vary, but one common approach is via nucleophilic aromatic substitution (SNAr) reactions.

Reaction Conditions::

    Fluorination: Fluorination can be achieved using reagents like or in an appropriate solvent.

    Nitration: Nitration can be carried out using and a suitable acid catalyst.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group to an amino group is a common transformation.

Common Reagents and Conditions::

    Fluorination: Tetrafluoroboric acid, potassium fluoride, organic solvents.

    Nitration: Nitric acid, sulfuric acid, elevated temperature.

    Reduction: Hydrogen gas (catalytic), reducing agents.

Major Products:: The major products depend on the specific reaction conditions. the final compound will retain the 4-fluoro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide structure.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activity.

    Medicine: Studied for pharmacological properties.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

    4-Methyl-N-(4-nitrophenyl)benzenesulfonamide: .

    4-Methyl-N-(2-nitrophenyl)benzenesulfonamide: .

Properties

Molecular Formula

C13H11FN2O4S

Molecular Weight

310.30 g/mol

IUPAC Name

4-fluoro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H11FN2O4S/c1-9-8-11(16(17)18)4-7-13(9)15-21(19,20)12-5-2-10(14)3-6-12/h2-8,15H,1H3

InChI Key

RESDUXJRTXMHFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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